4-Amino-6-chloro-2-methylpyrimidine
Overview
Description
4-Amino-6-chloro-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H6ClN3. It is a derivative of pyrimidine, characterized by the presence of an amino group at position 4, a chlorine atom at position 6, and a methyl group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-6-chloro-2-methylpyrimidine can be synthesized through several methods. One common approach involves the chlorination of 2-amino-6-methyl-4-pyrimidinol, followed by purification through recrystallization from ethanol . Another method includes the amination of 2-amino-4,6-dichloropyrimidine under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale chlorination and amination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-chloro-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
4-Amino-6-chloro-2-methylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-2-methylpyrimidine varies depending on its application:
Nitrification Inhibition: The compound inhibits the activity of nitrifying bacteria, reducing the conversion of ammonium to nitrate in soil.
Pharmaceutical Applications: In medicinal chemistry, the compound acts on specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
4-Amino-6-chloro-2-methylpyrimidine can be compared with other similar compounds, such as:
2-Amino-4,6-dichloropyrimidine: This compound has two chlorine atoms and is used in similar substitution reactions.
2-Amino-4,6-dimethoxypyrimidine: This compound has methoxy groups instead of chlorine, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-chloro-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYHQQUDKQNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301691 | |
Record name | 4-Amino-6-chloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-68-4 | |
Record name | 1749-68-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-6-chloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-6-chloro-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-amino-6-chloro-2-methylpyrimidine interact with thiaminase I, and what are the downstream effects?
A1: this compound acts as a potent inhibitor of thiaminase I from Bacillus thiaminolyticus []. This inhibition is irreversible and time-dependent, indicating a specific interaction with the enzyme's active site []. The proposed mechanism involves the displacement of chloride from the this compound molecule by a nucleophile present in the enzyme's active site []. This covalent modification of the enzyme leads to its inactivation, preventing it from carrying out its normal function of cleaving thiamin (vitamin B1) [].
Q2: How does the structure of 4-amino-5-(anilinomethyl)-6-chloro-2-methylpyrimidine influence its inhibitory activity on thiaminase I?
A2: 4-Amino-5-(anilinomethyl)-6-chloro-2-methylpyrimidine, a structural analog of the product formed during thiaminase I-catalyzed base exchange of thiamin with aniline, exhibits significantly faster inactivation kinetics compared to this compound []. This suggests that the anilinomethyl group enhances the interaction with the enzyme, potentially by mimicking the transition state of the thiaminase I-catalyzed reaction or improving binding affinity to the active site []. This observation highlights the importance of structural features in determining inhibitory potency against thiaminase I.
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